![molecular formula C19H15NO4 B2658653 (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866051-32-3](/img/structure/B2658653.png)
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
- Electrochemical Synthesis: A two-step one-pot electrochemical synthesis method using a related starting material, (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, leads to novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998).
Pharmacological Applications
- Aldose Reductase Inhibition: Quinoxalin-2(1H)-one based designs led to potent and multifunctional aldose reductase inhibitors, demonstrating effectiveness against diabetic complications. These compounds, including phenolic structures, also showed potent antioxidant activity (Qin et al., 2015).
Synthon Development
- Synthon for Quinoline Derivatives: The compound 5H-benzoxazolo[3,2-a]quinolin-5-ones was used as a synthon for the preparation of quinolin-5-ones, demonstrating its utility in the synthesis of otherwise difficult-to-obtain quinoline derivatives (Kim, 1981).
Herbicidal Activity
- HPPD Inhibition for Weed Control: Triketone-quinoline hybrids, functioning as 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showed promise as new herbicides, particularly effective in maize fields (Wang et al., 2015).
Chemotherapeutic Research
- Potential Antitumor Activity: Certain benzo[h]quinoline derivatives, structurally related to the antitumor benzo[c]phenanthridine alkaloids, were synthesized and evaluated. However, they were found to be devoid of cytotoxicity in cultured murine lymphoblastic leukaemia cells (Janin, Bisagni, & Carrez, 1993).
Antitumor Phosphorylated Compounds
- Antitumor Phosphorylated Quinolinone Synthesis: Phosphorylation of related compounds and subsequent regioselective dephosphorylation produced monophosphate prodrugs with potential antitumor activity (Cheng et al., 2013).
Properties
IUPAC Name |
(4-methoxyphenyl)-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-14-7-17-18(24-10-23-17)8-16(14)20-9-15(11)19(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVKGWMMJGEVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2658570.png)

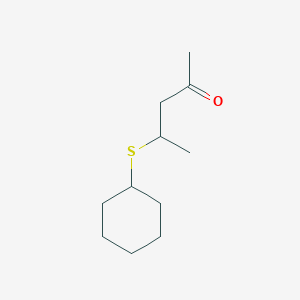
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)
![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2658576.png)
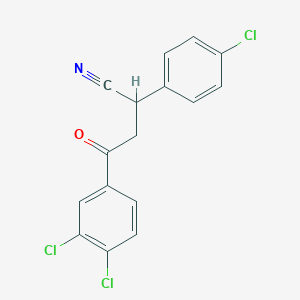
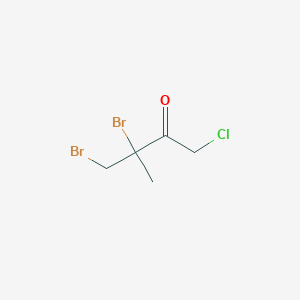
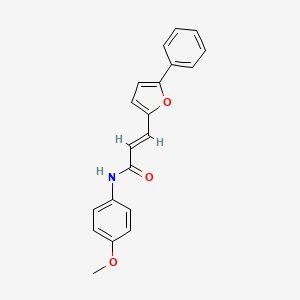
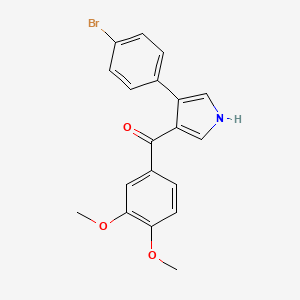

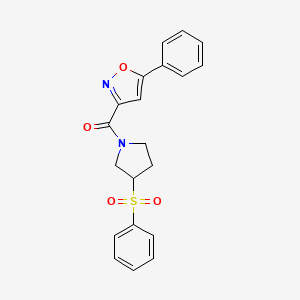
![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)
